Methyl 8-nitroquinoxaline-6-carboxylate
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Overview
Description
Methyl 8-nitroquinoxaline-6-carboxylate is a chemical compound belonging to the quinoxaline family, which is known for its diverse applications in pharmaceuticals and industrial chemistry. Quinoxalines are nitrogen-containing heterocyclic compounds that have been extensively studied for their biological activities and potential therapeutic uses .
Preparation Methods
Synthetic Routes and Reaction Conditions: Methyl 8-nitroquinoxaline-6-carboxylate can be synthesized through various methods. One common approach involves the condensation of 1,2-diamines with 1,2-diketones in the presence of catalysts. For example, titanium silicate (TS-1) can be used as a catalyst in methanol at room temperature to achieve high yields . Other catalysts such as molecular iodine, cerium ammonium nitrate, and sulfamic acid have also been employed in different reaction conditions .
Industrial Production Methods: Industrial production of this compound typically involves scalable and efficient synthetic routes. The use of recyclable catalysts and environmentally friendly solvents is preferred to minimize waste and reduce production costs .
Chemical Reactions Analysis
Types of Reactions: Methyl 8-nitroquinoxaline-6-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reagents like sodium borohydride or lithium aluminum hydride.
Substitution: Substitution reactions often involve nucleophilic or electrophilic reagents to replace functional groups on the quinoxaline ring.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Halogenation using bromine or chlorine in the presence of a catalyst.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoxaline dioxides, while reduction can produce aminoquinoxalines .
Scientific Research Applications
Methyl 8-nitroquinoxaline-6-carboxylate has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex quinoxaline derivatives.
Biology: Studied for its potential antimicrobial and antiviral properties.
Medicine: Investigated for its potential use in developing new therapeutic agents for various diseases.
Industry: Utilized in the production of dyes, organic semiconductors, and electroluminescent materials
Mechanism of Action
The mechanism of action of methyl 8-nitroquinoxaline-6-carboxylate involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, inhibiting their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in microbial growth, thereby exhibiting antimicrobial properties .
Comparison with Similar Compounds
Quinoline: Another nitrogen-containing heterocyclic compound with similar biological activities.
Uniqueness: this compound is unique due to its specific functional groups, which confer distinct chemical reactivity and biological activity. Its nitro and carboxylate groups make it a valuable intermediate for the synthesis of various derivatives with potential therapeutic applications .
Properties
Molecular Formula |
C10H7N3O4 |
---|---|
Molecular Weight |
233.18 g/mol |
IUPAC Name |
methyl 8-nitroquinoxaline-6-carboxylate |
InChI |
InChI=1S/C10H7N3O4/c1-17-10(14)6-4-7-9(12-3-2-11-7)8(5-6)13(15)16/h2-5H,1H3 |
InChI Key |
CHEJCTSHHFWKML-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=CC2=NC=CN=C2C(=C1)[N+](=O)[O-] |
Origin of Product |
United States |
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